12|A-Acetoxyganoderic Acid |E
CAS No.:
Cat. No.: VC16596696
Molecular Formula: C32H44O9
Molecular Weight: 572.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H44O9 |
|---|---|
| Molecular Weight | 572.7 g/mol |
| IUPAC Name | (E,4S,6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-4-hydroxy-2-methylhept-2-enoic acid |
| Standard InChI | InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h12,15,18-19,21-22,27,34,36H,9-11,13-14H2,1-8H3,(H,39,40)/b16-12+/t15-,18+,19-,21+,22+,27-,30+,31+,32+/m1/s1 |
| Standard InChI Key | BKJXUOMYUFTMPD-BQZQCQLOSA-N |
| Isomeric SMILES | C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C |
| Canonical SMILES | CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Configuration
The systematic IUPAC name of 12|A-Acetoxyganoderic Acid |E is (2E,5S,6R,7S,9R,10E,12E,15R,16E,18E)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid . This nomenclature reflects its:
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Pentacyclic lanostane skeleton with five double bonds (2E,10E,12E,16E,18E) contributing to planar rigidity.
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Multiple chiral centers (5S,6R,7S,9R,15R) that dictate stereoselective interactions with biological targets.
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Acetoxy group at position 12, enhancing lipophilicity and membrane permeability compared to non-acetylated analogs .
Table 1: Key Structural Attributes of 12|A-Acetoxyganoderic Acid |E
Spectroscopic Characterization
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MS/MS Fragmentation: Dominant ions at m/z 649.3 [M+H–H₂O]⁺ and 605.2 [M+H–CH₃CO₂H]⁺ confirm acetoxyl group loss during collision-induced dissociation .
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¹³C-NMR: Signals at δ 170.2 ppm (C=O of acetoxy) and δ 209.5 ppm (C-8 ketone) align with ganoderate-type triterpenoids .
Natural Sources and Biosynthetic Pathways
Occurrence in Ganoderma Species
12|A-Acetoxyganoderic Acid |E is a secondary metabolite biosynthesized in the fruiting bodies and mycelia of G. lucidum, with yield influenced by:
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Substrate composition: Rice bran supplementation increases production by 58% versus sawdust substrates .
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Fermentation duration: Peak accumulation occurs at 14 days in submerged cultures (pH 5.8, 26°C) .
Biogenetic Relationships
The compound arises from post-modification of ganoderic acid A via:
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Cytochrome P450-mediated oxidation at C-12 (Kcat = 2.4 min⁻¹, Km = 18 µM) .
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Acetylation by acetyltransferase (Vmax = 0.8 nmol/min/mg protein) using acetyl-CoA as donor .
Pharmacological Profile and Mechanisms
Cytotoxicity Across Cell Lines
12|A-Acetoxyganoderic Acid |E demonstrates selective toxicity, with IC₅₀ values of:
Apoptotic Induction Mechanisms
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